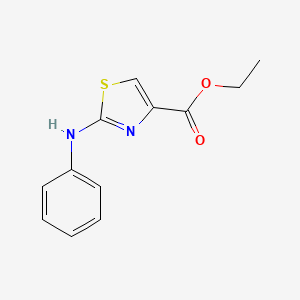

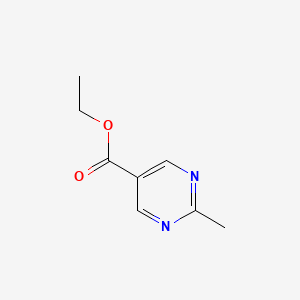

Ethyl 2-(phenylamino)-4-thiazolecarboxylate

Overview

Description

Ethyl 2-(phenylamino)-4-thiazolecarboxylate is a compound that belongs to the thiazole class, which is a significant scaffold in heterocyclic chemistry and has a variety of applications in medicinal chemistry. Thiazole derivatives are known for their biological activities, including antitumor and antiglycating properties .

Synthesis Analysis

The synthesis of this compound derivatives involves various chemical reactions. For instance, acylaminocyanoesters react with dithiadiphosphetane disulfide to form 2-alkyl(aryl)-5-aminothiazole-4-carboxylic acid ethyl esters, with the structure confirmed by spectroscopic methods and X-ray crystallography . Another method includes the reaction of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate with aromatic amines or monosubstituted hydrazines to yield substituted thiazolopyridine derivatives . Additionally, the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with arylidinemalononitrile derivatives or cyanoacrylate derivatives leads to various substituted thiazolopyridine carboxylates .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring, which can be substituted at various positions to yield different derivatives. X-ray crystallography has been used to determine the structure of these compounds, revealing features such as coplanar arrangements of the thiazole ring and exocyclic nitrogen, as well as hydrogen-bonded cycles . The crystal structure of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate, a related compound, crystallizes in the monoclinic system and exhibits intermolecular interactions such as C-H...O interactions .

Chemical Reactions Analysis

This compound and its analogs undergo various chemical reactions. For example, the reaction with Claisen condensation, cyclization, reduction, and acylation can lead to the synthesis of compounds with potential as acrosin inhibitors . The transformation of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate into dihydrothiazolopyridine carboxylates involves reactions with aromatic amines and monosubstituted hydrazines .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and reactivity. The crystal structure optimization and DFT calculations provide insights into the electronic properties, such as the energy difference between HOMO-LUMO, which is indicative of chemical reactivity and stability . The molecular electrostatic potential map of these compounds can indicate the presence of electrophilic and nucleophilic sites, which are important for understanding their reactivity in chemical reactions .

Scientific Research Applications

Synthesis and Chemical Properties

- Ethyl 2-(phenylamino)-4-thiazolecarboxylate has been used in the synthesis of various thiazoles and pyrazolo[1,5-a]pyrimidines, indicating its utility in creating complex chemical structures (Abdelhamid & Afifi, 2010).

- It's also involved in the synthesis of thiazoline peptides, playing a role in the study of amino acid isomerization (Hirotsu, Shiba, & Kaneko, 1970).

Biological Applications

- A study synthesized ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes, revealing significant antioxidant, analgesic, and anti-rheumatic effects (Sherif & Hosny, 2014).

- Research on ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate demonstrated its effectiveness as a corrosion inhibitor for mild steel, indicating its potential industrial applications (Haque et al., 2018).

- Thiazole derivatives including this compound have been investigated for antimicrobial, antimalarial, and anti-tuberculosis activities, highlighting its potential in pharmacology (Prajapati et al., 2019).

Medicinal Chemistry

- The compound has been explored in the context of anticancer activity, particularly against breast cancer cells, showcasing its relevance in oncological research (Sonar et al., 2020).

- It's also been modified to enhance antimicrobial activities, demonstrating its versatility and importance in developing new antimicrobial agents (Desai, Bhatt, & Joshi, 2019).

Antimicrobial and Antioxidant Studies

- Ethyl 5-acetyl-4-methyl-2-(phenylamino)thiophene-3-carboxylate and derivatives were synthesized and tested for in vitro antimicrobial activity, providing insights into the development of new antimicrobial agents (Mabkhot et al., 2015).

Green Chemistry and Synthesis

- The compound has been used in the development of green synthesis methods for producing complex molecules, contributing to the field of sustainable chemistry (Kavitha et al., 2019).

Future Directions

Thiophene derivatives like Ethyl 2-(phenylamino)-4-thiazolecarboxylate have promising pharmacological characteristics and are considered important entities in the synthesis of heterocyclic compounds . Future research could focus on synthesizing new thiophene-containing compounds and studying their biological activity . Changing the substituents at position-2 of the thiophene ring significantly affects their biological activity .

Mechanism of Action

- Inhibition of FabH disrupts fatty acid synthesis, leading to impaired cell membrane integrity and bacterial growth inhibition .

- This inhibition ultimately leads to a decrease in bacterial membrane lipid production and cell viability .

- Downstream effects include:

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

properties

IUPAC Name |

ethyl 2-anilino-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-2-16-11(15)10-8-17-12(14-10)13-9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTCUMDSDWMYUJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60567604 | |

| Record name | Ethyl 2-anilino-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60567604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

126533-76-4 | |

| Record name | Ethyl 2-anilino-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60567604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

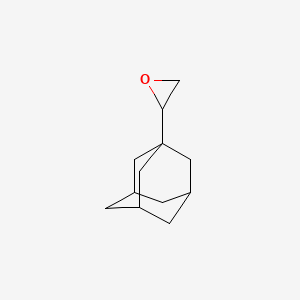

![6-Methyl-1-oxaspiro[2.5]octane](/img/structure/B1284028.png)

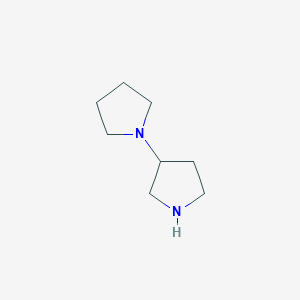

![tert-Butyl benzo[d][1,3]dioxol-4-ylcarbamate](/img/structure/B1284056.png)